2-amino-N-methyl-1,3-oxazole-4-carboxamide
Overview
Description
2-Amino-N-methyl-1,3-oxazole-4-carboxamide is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Oxazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may also interact with various biological targets.
Mode of Action
It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property might play a role in the interaction of this compound with its targets.
Biochemical Pathways
Oxazole derivatives have been associated with a wide spectrum of biological activities , suggesting that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.
Result of Action
Given the broad biological activities associated with oxazole derivatives , it’s likely that the compound has diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of amino acids in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require heating and the use of a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.
Substitution: Various nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-N-methyl-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
2-Amino-1,3-oxazole-4-carboxamide: Lacks the methyl group on the nitrogen.
3-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.
4-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.
Uniqueness: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique chemical properties and reactivity profile contribute to its importance in both research and industry.
Would you like more information on any specific aspect of this compound?
Biological Activity
2-Amino-N-methyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. The presence of the amino and carboxamide functional groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells.
- Receptor Binding : It may interact with specific receptors in cellular signaling pathways, modulating their activity and influencing cellular responses.
- Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, leading to changes in protein synthesis that affect cellular functions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis via caspase activation |
U-937 (Leukemia) | 4.8 | Inhibits cell proliferation |
HeLa (Cervical Cancer) | 6.0 | Disrupts cell cycle progression |
These findings indicate that the compound may serve as a potential lead for developing novel anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reveal:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that this compound could be effective against both bacterial and fungal infections.
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The study found that treatment with this compound led to significant increases in apoptotic markers, including cleaved caspase-3 and PARP, indicating its potential as an anticancer agent .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of various oxazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
2-amino-N-methyl-1,3-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKHRCNQCVPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.